molecular formula C18H24BClN2O4 B2858607 tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate CAS No. 2377611-95-3

tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Cat. No.: B2858607
CAS No.: 2377611-95-3
M. Wt: 378.66
InChI Key: ZITVEVJPIQPYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377611-95-3. It has a molecular weight of 378.66 . The IUPAC name of this compound is tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques like X-ray crystallography . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 378.66 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate serves as a significant intermediate for the synthesis of 1H-indazole derivatives. The compound is synthesized through substitution reactions and its structure is corroborated by spectroscopic methods such as FTIR, NMR, and MS. Additionally, X-ray diffraction and density functional theory (DFT) studies provide insights into its crystallographic and conformational analysis, revealing a high degree of agreement between calculated and experimental structures. This synthesis and structural analysis underscore the compound's relevance in the preparation of more complex molecules (W. Ye et al., 2021).

Applications in Organic Synthesis

Research shows that tert-butyl dioxaborolane derivatives are pivotal intermediates in the synthesis of various biologically active compounds. For example, the compound has been utilized in the synthesis of tetramethylpyrazine nitrones and quinolylnitrones, demonstrating potent therapeutic applications in the treatment of stroke due to their thrombolytic activity and ability to scavenge free radicals. These findings highlight the compound's versatility and potential in medicinal chemistry (J. Marco-Contelles, 2020).

Role in Material Science

Compounds similar to this compound have been explored in the synthesis of new polyamides with flexible main-chain ether linkages. These polyamides exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such properties make them suitable for applications in material science, particularly in the development of high-performance polymers (S. Hsiao et al., 2000).

Catalysis Research

Additionally, research into the tert-butyl group, as part of various chemical structures, has led to advancements in catalysis. For example, indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, leading to the production of N-tert-butyl-carbamates. This process is noted for its chemoselectivity, high yields, and the ability to proceed under solvent-free conditions, contributing valuable insights into green chemistry and synthetic efficiency (S. Chankeshwara & A. Chakraborti, 2006).

Properties

IUPAC Name

tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITVEVJPIQPYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.